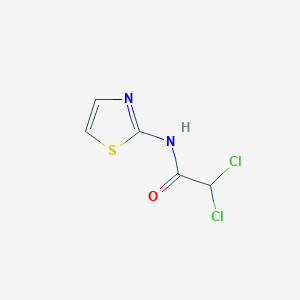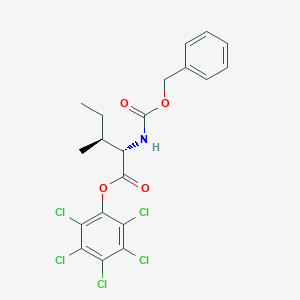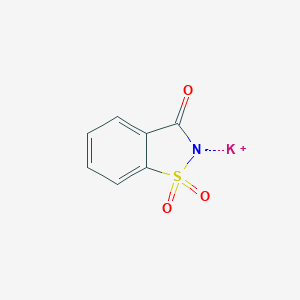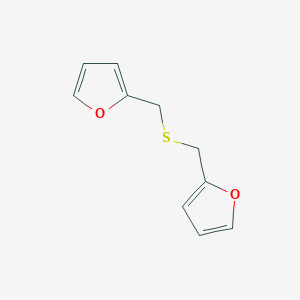
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide, also known as Dazomet, is a potent fungicide and soil sterilant that has been widely used in agriculture and horticulture. It is a white crystalline powder that is soluble in water and has a molecular weight of 233.07 g/mol. Dazomet is known for its ability to control a wide range of soil-borne fungi and nematodes, making it an important tool for crop protection.
作用機序
The mechanism of action of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the release of toxic gases, such as methyl isothiocyanate (MITC), upon contact with moisture in the soil. MITC is a potent fumigant that can penetrate soil pores and kill soil-borne pathogens. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to stimulate the growth of beneficial microorganisms in the soil, which can help to suppress pathogenic organisms.
Biochemical and Physiological Effects:
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators if not used properly. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can cause skin and eye irritation and should be handled with care.
実験室実験の利点と制限
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers with limited budgets. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is effective against a wide range of soil-borne pathogens, making it a useful tool for studying plant-microbe interactions. However, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be difficult to handle and requires specialized equipment for fumigation experiments.
将来の方向性
There are several areas of research that could benefit from further study of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide. One area of interest is the potential for 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide to be used in combination with other fungicides and nematicides to improve efficacy and reduce the risk of resistance. In addition, more research is needed to understand the long-term effects of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide on soil health and microbial communities. Finally, there is a need for alternative methods of soil sterilization that are more sustainable and environmentally friendly than chemical fumigation.
合成法
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is relatively simple and can be carried out on a large scale.
科学的研究の応用
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been extensively studied for its efficacy in controlling soil-borne pathogens. It has been shown to be effective against a wide range of fungi, including Fusarium, Rhizoctonia, and Pythium. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have nematicidal properties, making it useful for controlling plant-parasitic nematodes.
特性
CAS番号 |
13667-37-3 |
|---|---|
製品名 |
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide |
分子式 |
C5H4Cl2N2OS |
分子量 |
211.07 g/mol |
IUPAC名 |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4Cl2N2OS/c6-3(7)4(10)9-5-8-1-2-11-5/h1-3H,(H,8,9,10) |
InChIキー |
FUQXYHJECTWVJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
正規SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
その他のCAS番号 |
13667-37-3 |
同義語 |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















